2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol

Description

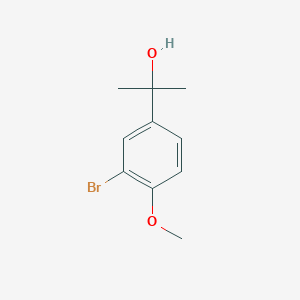

2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol is a brominated aromatic secondary alcohol with a methoxy substituent at the para position of the phenyl ring. Its molecular formula is C₁₀H₁₃BrO₂, and its structure features a tertiary alcohol group attached to a substituted benzene ring.

- Hydrolysis of esters: For example, methyl 2-(3-bromo-4-ethylphenyl)-2-methylpropanoate was hydrolyzed using KOH in methanol/acetone to yield carboxylic acid derivatives .

- Nucleophilic substitution: Bromophenol derivatives react with alkyl halides or alcohols under basic conditions (e.g., K₂CO₃ in DMF) to form ethers or alcohols .

Properties

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-10(2,12)7-4-5-9(13-3)8(11)6-7/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXLMQJSTKLRME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)OC)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol typically involves the bromination of 4-methoxyacetophenone followed by a Grignard reaction. The bromination step introduces the bromine atom to the phenyl ring, and the Grignard reaction adds the propan-2-ol moiety. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.

Major Products

Oxidation: 2-(3-Bromo-4-methoxy-phenyl)-propan-2-one.

Reduction: 2-(4-Methoxy-phenyl)-propan-2-ol.

Substitution: 2-(3-Azido-4-methoxy-phenyl)-propan-2-ol.

Scientific Research Applications

2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol, differing in substituent positions or additional functional groups:

Key Observations:

- Substituent position : The bromine and methoxy groups in this compound are positioned at C3 and C4 , respectively, which may enhance steric hindrance compared to analogues like 2-(4-methoxyphenyl)propan-2-ol (methoxy at C4 only) .

- Lipophilicity: Bromine at C3 increases lipophilicity (predicted XLogP3 ~3.2) compared to non-brominated analogues (e.g., 2-(4-methoxyphenyl)propan-2-ol, XLogP3 ~1.5) .

- Reactivity : The tertiary alcohol group in this compound is less nucleophilic than primary alcohols (e.g., 2-(4-bromophenyl)-2-methylpropan-1-ol), influencing its utility in etherification or esterification reactions .

Biological Activity

2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol, also known as (S)-1-(3-bromo-4-methoxyphenyl)propan-2-ol, is an organobromine compound with significant potential in organic synthesis and biomedical research. The compound features a bromine atom, a methoxy group, and an amino alcohol moiety, which contribute to its unique chemical properties and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BrO2, with a molecular weight of approximately 273.12 g/mol. Its structure allows for various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions due to the presence of the bromine and methoxy groups.

| Property | Value |

|---|---|

| Molecular Formula | C10H13BrO2 |

| Molecular Weight | 273.12 g/mol |

| Functional Groups | Alcohol, Bromine, Methoxy |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino alcohol moiety enables it to form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The bromine atom enhances binding affinity and specificity towards certain biological targets, making it a candidate for drug development.

Interaction Studies

Preliminary studies suggest that similar compounds may interact with neurotransmitter systems or inflammatory pathways, indicating possible therapeutic uses in treating conditions like pain or inflammation. The compound's structural features allow it to participate in nucleophilic substitution reactions and other coupling reactions relevant to synthetic applications in organic chemistry.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Some studies have shown that the compound possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

- Neuroprotective Effects : There are indications that the compound could interact with neurotransmitter systems, suggesting possible neuroprotective roles.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Synthesis and Biological Evaluation : A study demonstrated the synthesis of various derivatives of this compound and evaluated their biological activities, highlighting its potential as an antimicrobial agent .

- Mechanistic Insights : Research focused on the mechanism by which the compound interacts with specific enzymes showed that it could inhibit certain biochemical pathways relevant to inflammation .

- Comparative Analysis : A comparative study with similar compounds revealed that the presence of both bromine and methoxy groups significantly enhanced biological activity compared to analogs lacking these substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.